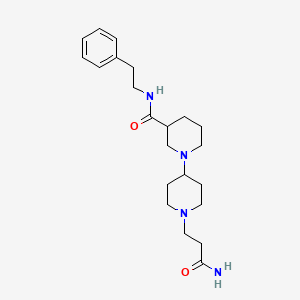
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues such as the brain, heart, and lungs. The sigma-1 receptor is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. This compound binds to the sigma-1 receptor and inhibits its activity, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects such as inhibition of calcium signaling, induction of apoptosis, and modulation of neurotransmitter release. This compound has also been shown to exhibit anti-inflammatory and anti-oxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide has several advantages for use in lab experiments such as its high potency and selectivity for the sigma-1 receptor, as well as its ability to penetrate the blood-brain barrier. However, this compound also has some limitations such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide. One potential direction is the optimization of its chemical structure to improve its potency and selectivity for the sigma-1 receptor. Another direction is the investigation of its potential applications in other fields such as immunology and infectious diseases. Additionally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide involves the reaction of 1-(butylsulfonyl)piperidine-4-carboxylic acid with 5-chloro-2-picoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a potent and selective antagonist of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. This compound has also been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-2-3-10-23(21,22)19-8-6-12(7-9-19)15(20)18-14-5-4-13(16)11-17-14/h4-5,11-12H,2-3,6-10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBZCMIMIOJUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,1-dimethylprop-2-yn-1-yl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5353296.png)
![N,1'-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5353298.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5353308.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5353314.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-fluorobenzamide](/img/structure/B5353321.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5353329.png)
![5-(4-methylphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5353334.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5353340.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5353348.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353349.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5353356.png)

![(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol](/img/structure/B5353369.png)
